molecular formula C12H5Cl3N2O2 B13786304 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one CAS No. 6470-15-1

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one

Cat. No.: B13786304
CAS No.: 6470-15-1
M. Wt: 315.5 g/mol
InChI Key: IIZIRIMTACCCTC-UHFFFAOYSA-N
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Description

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one is a chemical compound with the molecular formula C12H5Cl3N2O2 It is known for its distinctive structure, which includes three chlorine atoms and an amino group attached to a phenoxazinone core

Preparation Methods

Chemical Reactions Analysis

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the amino group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted phenoxazinone derivatives.

Scientific Research Applications

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins or nucleic acids, altering their function and leading to various biological effects. For instance, its derivatives used as fluorescent probes can specifically bind to myelinated fibers, facilitating the diagnosis and treatment of myelin-related diseases .

Comparison with Similar Compounds

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one can be compared with other phenoxazinone derivatives, such as:

  • 2-Amino-7-(dimethylamino)-3H-phenoxazin-3-one (ADMPO)
  • 2-Amino-7-(diethylamino)-3H-phenoxazin-3-one (ADEPO)

These compounds share a similar core structure but differ in the substituents attached to the phenoxazinone ring. The unique combination of chlorine atoms and an amino group in this compound gives it distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

6470-15-1

Molecular Formula

C12H5Cl3N2O2

Molecular Weight

315.5 g/mol

IUPAC Name

7-amino-1,2,4-trichlorophenoxazin-3-one

InChI

InChI=1S/C12H5Cl3N2O2/c13-7-8(14)11(18)9(15)12-10(7)17-5-2-1-4(16)3-6(5)19-12/h1-3H,16H2

InChI Key

IIZIRIMTACCCTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl

Origin of Product

United States

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